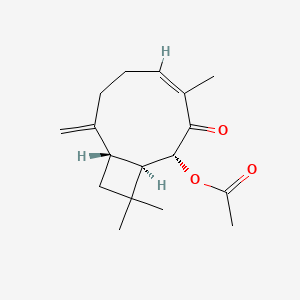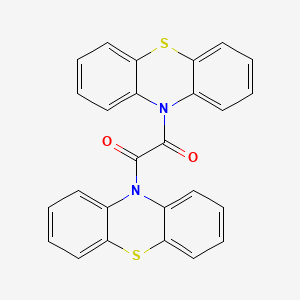![molecular formula C12H17ClN2O2 B3063268 dimethyl-[3-(prop-2-enylcarbamoyloxy)phenyl]azanium;chloride CAS No. 63884-80-0](/img/structure/B3063268.png)
dimethyl-[3-(prop-2-enylcarbamoyloxy)phenyl]azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl-[3-(prop-2-enylcarbamoyloxy)phenyl]azanium;chloride is a quaternary ammonium compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a dimethylammonium group attached to a phenyl ring substituted with a prop-2-enylcarbamoyloxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-[3-(prop-2-enylcarbamoyloxy)phenyl]azanium;chloride typically involves the reaction of dimethylamine with a suitable phenyl derivative. One common method involves the use of phosgene and dimethylamine to produce dimethylcarbamoyl chloride, which is then reacted with a phenyl derivative containing a prop-2-enylcarbamoyloxy group . The reaction conditions often require controlled temperatures and the use of solvents such as benzene or xylene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors. The process typically includes the use of excess phosgene to ensure high yields and minimize the formation of unwanted by-products . The reaction is carried out under stringent safety precautions due to the toxic and corrosive nature of the reagents involved .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl-[3-(prop-2-enylcarbamoyloxy)phenyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as hydroxide ions or amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Dimethyl-[3-(prop-2-enylcarbamoyloxy)phenyl]azanium;chloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Industry: It is used in the production of polymers and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of dimethyl-[3-(prop-2-enylcarbamoyloxy)phenyl]azanium;chloride involves its interaction with cellular membranes. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on bacterial cell walls, leading to disruption of the cell membrane and subsequent cell death . This mechanism is similar to that of other quaternary ammonium compounds, which are known for their antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylcarbamoyl chloride: A related compound used in the synthesis of various carbamates.
Trimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Uniqueness
Dimethyl-[3-(prop-2-enylcarbamoyloxy)phenyl]azanium;chloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
63884-80-0 |
|---|---|
Formule moléculaire |
C12H17ClN2O2 |
Poids moléculaire |
256.73 g/mol |
Nom IUPAC |
dimethyl-[3-(prop-2-enylcarbamoyloxy)phenyl]azanium;chloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-4-8-13-12(15)16-11-7-5-6-10(9-11)14(2)3;/h4-7,9H,1,8H2,2-3H3,(H,13,15);1H |
Clé InChI |
LJKIRELMTXZWIT-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)C1=CC(=CC=C1)OC(=O)NCC=C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3063258.png)
